molecular formula C15H19NO2 B13508817 tert-Butyl 3-ethynylphenethylcarbamate

tert-Butyl 3-ethynylphenethylcarbamate

Cat. No.: B13508817
M. Wt: 245.32 g/mol
InChI Key: CGTLBTLRQFPMKP-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethynylphenethylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, an ethynyl group, and a phenethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-ethynylphenethylcarbamate typically involves the reaction of 3-ethynylphenethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-ethynylphenethylcarbamate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.

    Reduction: The compound can also be reduced, especially at the ethynyl group, to form ethyl derivatives.

    Substitution: Substitution reactions can occur at the phenyl ring or the ethynyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as ethyl-substituted compounds.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 3-ethynylphenethylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions. It can be used to modify proteins and peptides, aiding in the study of their structure and function.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethynylphenethylcarbamate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, modulating their activity and function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound features a dihydroxypropyl group instead of an ethynyl group, making it more hydrophilic and suitable for different applications.

    tert-Butyl (3-oxocyclobutyl)carbamate: This compound has a cyclobutyl group, which imparts different steric and electronic properties compared to the ethynyl group.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound is used in mass spectrometric analysis and has different functional groups compared to tert-Butyl 3-ethynylphenethylcarbamate.

Uniqueness: this compound is unique due to its combination of a tert-butyl group, an ethynyl group, and a phenethyl group. This unique structure imparts specific reactivity and selectivity, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl N-[2-(3-ethynylphenyl)ethyl]carbamate

InChI

InChI=1S/C15H19NO2/c1-5-12-7-6-8-13(11-12)9-10-16-14(17)18-15(2,3)4/h1,6-8,11H,9-10H2,2-4H3,(H,16,17)

InChI Key

CGTLBTLRQFPMKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C#C

Origin of Product

United States

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